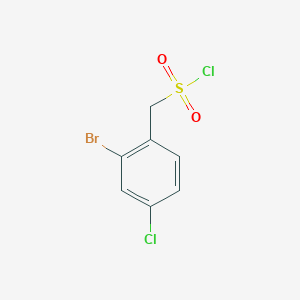

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGZXSHFFZCBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Introduction: Strategic Importance of a Dually Halogenated Sulfonyl Chloride

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is a highly functionalized organic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: a sulfonyl chloride group, a benzylic position, and a di-substituted aromatic ring bearing both bromine and chlorine atoms. This unique combination allows for a diverse range of subsequent chemical transformations, making it a valuable building block for complex molecular architectures. The sulfonyl chloride moiety is a key precursor for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities. The strategic placement of the bromo and chloro substituents on the phenyl ring provides opportunities for further functionalization through cross-coupling reactions, offering a gateway to a wide array of novel chemical entities.

This guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, commencing from readily available starting materials. The discussion will delve into the mechanistic underpinnings of each synthetic step, the rationale behind the selection of reagents and reaction conditions, and detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence, beginning with the commercially available 4-chloro-2-methylaniline. The pathway involves the initial formation of 2-bromo-4-chlorotoluene via a Sandmeyer reaction, followed by a free-radical-mediated benzylic bromination to yield 2-bromo-4-chlorobenzyl bromide. The final and most critical transformation, the conversion of the benzyl bromide to the desired methanesulfonyl chloride, can be accomplished via two primary routes, which will be discussed in detail.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of 2-Bromo-4-chlorotoluene

The initial step involves the conversion of 4-chloro-2-methylaniline to 2-bromo-4-chlorotoluene. This is achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of an amino group into a wide range of functionalities via a diazonium salt intermediate.

Mechanistic Rationale: The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. In the second stage, the diazonium salt is treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product.

Experimental Protocol:

-

In a suitable reaction vessel, 1.00 mole of 4-chloro-2-methylaniline is slowly added to an excess of approximately 23% aqueous hydrobromic acid. The mixture is stirred mechanically and cooled to -5°C.

-

A solution of 1.00 mole of sodium nitrite in water is added dropwise over 1.5 hours, maintaining the temperature at -5°C. This generates the diazonium salt in situ.

-

In a separate vessel, a solution of 1.00 mole of copper(I) bromide in 47% hydrobromic acid is prepared and cooled to 0°C.

-

The prepared diazonium salt solution is added in portions to the copper(I) bromide solution.

-

After the addition is complete, the reaction mixture is warmed to 70°C and stirred for 30 minutes to ensure complete reaction.

-

The mixture is then cooled to room temperature, and the product is extracted with a suitable organic solvent, such as methyl tert-butyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., K₂CO₃) and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil[1].

Step 2: Synthesis of 2-Bromo-4-chlorobenzyl bromide

The second step is the benzylic bromination of 2-bromo-4-chlorotoluene to introduce a bromine atom on the methyl group. This is a free-radical halogenation reaction.

Mechanistic Rationale: The use of N-bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for benzylic bromination to maintain a low, constant concentration of bromine in the reaction mixture.[2] This minimizes the competing electrophilic aromatic substitution on the electron-rich ring. The reaction is initiated by a radical initiator, such as AIBN or benzoyl peroxide, or by UV light, which generates a bromine radical. This radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical.[3] This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with trace HBr) to form the desired product and a new bromine radical, thus propagating the chain reaction.[2][3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-chlorotoluene (1.0 eq.), N-bromosuccinimide (1.0 eq.), and a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Add a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 eq.).

-

The mixture is heated to reflux and can be irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield crude 2-bromo-4-chlorobenzyl bromide, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Part 2: Conversion to this compound

The final transformation of 2-bromo-4-chlorobenzyl bromide to the target sulfonyl chloride is the most challenging step. Two plausible and effective routes are presented below.

Route A: The Sulfite Displacement and Chlorination Pathway

This two-step approach first involves the nucleophilic substitution of the benzylic bromide with sodium sulfite to form a sodium sulfonate salt, followed by conversion of the sulfonate to the sulfonyl chloride using a chlorinating agent.

Caption: Route A for the synthesis of the final product via a sulfonate salt intermediate.

Mechanistic Rationale: The first step is a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide leaving group from the benzylic carbon. The resulting sodium (2-bromo-4-chlorophenyl)methanesulfonate is typically a stable, water-soluble salt. The second step involves the reaction of this salt with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents convert the sulfonate salt into the more reactive sulfonyl chloride.

Experimental Protocol (Route A):

-

Step 3a: Synthesis of Sodium (2-bromo-4-chlorophenyl)methanesulfonate

-

In a round-bottom flask, dissolve 2-bromo-4-chlorobenzyl bromide (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of sodium sulfite (1.1 eq.) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

The aqueous solution containing the sodium sulfonate salt can be used directly in the next step, or the salt can be isolated by evaporation of the water.

-

-

Step 3b: Synthesis of this compound

-

To the crude sodium (2-bromo-4-chlorophenyl)methanesulfonate, cautiously add an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 0°C. A small amount of DMF can be used as a catalyst.

-

The reaction mixture is stirred at room temperature and then gently heated to reflux until the evolution of gas (SO₂ or POCl₃) ceases.

-

The excess chlorinating agent is removed by distillation under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to afford this compound.

-

Route B: The Thiol/Thioether and Oxidative Chlorination Pathway

This alternative route involves the conversion of the benzyl bromide to a thiol or thioether intermediate, which is then subjected to oxidative chlorination to directly form the sulfonyl chloride.

Caption: Route B for the synthesis of the final product via a thiol or thioether intermediate.

Mechanistic Rationale: The benzyl bromide is first converted to a thiol via reaction with sodium hydrosulfide or through a more controlled process using thiourea followed by hydrolysis. The resulting thiol is then subjected to oxidative chlorination. This process involves the oxidation of the sulfur atom and the introduction of a chlorine atom. Reagents such as chlorine gas in water or trichloroisocyanuric acid (TCCA) can effectively achieve this transformation.[5][6] The reaction proceeds through sulfenyl chloride and sulfinyl chloride intermediates, which are further oxidized and chlorinated to the final sulfonyl chloride.[5]

Experimental Protocol (Route B):

-

Step 3a: Synthesis of (2-Bromo-4-chlorophenyl)methanethiol

-

In a round-bottom flask, a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq.) in ethanol is treated with a solution of sodium hydrosulfide (NaSH) in ethanol at room temperature.

-

Alternatively, the benzyl bromide is reacted with thiourea to form a stable isothiouronium salt, which is then hydrolyzed with a base (e.g., NaOH) to yield the thiol.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.

-

The crude thiol is purified by distillation or chromatography.

-

-

Step 3b: Oxidative Chlorination to this compound

-

The purified (2-Bromo-4-chlorophenyl)methanethiol is dissolved in a suitable solvent system, such as acetonitrile and water.

-

The solution is cooled in an ice bath, and an oxidizing/chlorinating agent like trichloroisocyanuric acid (TCCA) is added portion-wise, maintaining the temperature below 5°C.[6]

-

The reaction is stirred for a short period after the addition is complete.

-

The solid byproducts (e.g., cyanuric acid) are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the final product, which can be further purified if necessary.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 4-chloro-2-methylaniline | 2-bromo-4-chlorotoluene | HBr, NaNO₂, CuBr | ~72%[1] |

| 2 | 2-bromo-4-chlorotoluene | 2-bromo-4-chlorobenzyl bromide | NBS, AIBN | >80% |

| 3 (Route A) | 2-bromo-4-chlorobenzyl bromide | This compound | 1. Na₂SO₃ 2. SOCl₂/PCl₅ | Variable |

| 3 (Route B) | 2-bromo-4-chlorobenzyl bromide | This compound | 1. NaSH/Thiourea 2. TCCA/Cl₂ | Variable |

Characterization and Purification

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the S=O stretching bands in the sulfonyl chloride.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.

-

Melting Point/Boiling Point: To assess the purity of the isolated compounds.

Purification of the intermediates and the final product can be achieved by:

-

Distillation (Atmospheric or Vacuum): For liquid compounds.

-

Recrystallization: For solid compounds.

-

Column Chromatography: For the separation of complex mixtures.

Safety Precautions

The synthesis of this compound involves the use of several hazardous reagents and requires strict adherence to safety protocols.

-

Corrosive Reagents: Hydrobromic acid, thionyl chloride, and phosphorus pentachloride are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]

-

Toxic and Lachrymatory Reagents: Bromine and benzyl bromides are lachrymatory and toxic. All manipulations should be performed in a fume hood.

-

Reactive Reagents: Thionyl chloride reacts violently with water, releasing toxic gases.[8][9] Ensure all glassware is dry and the reaction is protected from moisture.

-

General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. An emergency shower and eyewash station should be readily accessible.[7][10]

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the outlined pathways. The choice between Route A and Route B for the final sulfonylation step may depend on the specific laboratory setup, reagent availability, and desired scale of the synthesis. Careful execution of the experimental procedures and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate. The structural information and reactivity of the final product open up numerous possibilities for its application in the development of novel therapeutic agents and other advanced materials.

References

-

A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry - ACS Publications. [Link]

- Preparation of 2-bromo-4-methylphenol - Google Patents.

- Preparation method of 2-bromoethyl sodium sulfonate - Google Patents.

-

Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - PMC - NIH. National Institutes of Health. [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. YouTube. [Link]

-

Purification and Characterization of Arylsulfatase From Sphingomonas Sp. AS6330. e-ajan.com. [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

-

Ethanesulfonic acid, 2-bromo-, sodium salt - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57).

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]

- Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.

- Process for side-chain bromination of alkylbenzenes - Google Patents.

-

NBS Bromination - YouTube. YouTube. [Link]

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. Patsnap. [Link]

-

Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress. WordPress. [Link]

-

NBS Reaction. NBS Reaction. [Link]

-

Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection - ACS Publications. ACS Publications. [Link]

-

3-bromo-4-aminotoluene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Bionium. [Link]

Sources

- 1. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pw.live [pw.live]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. bionium.miami.edu [bionium.miami.edu]

An In-depth Technical Guide to (2-Bromo-4-chlorophenyl)methanesulfonyl chloride

This guide provides a comprehensive technical overview of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on practical, field-proven insights.

Introduction

This compound is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive sulfonyl chloride group and two different halogen substituents on the phenyl ring, offers multiple avenues for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of bromine and chlorine atoms allows for selective functionalization, enhancing its utility in creating diverse molecular architectures.

CAS Number: 1427379-23-4[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1427379-23-4 | [1][2] |

| Molecular Formula | C₇H₅BrCl₂O₂S | [4] |

| Molecular Weight | 303.99 g/mol | [4] |

| Appearance | Typically a solid | |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [5][6] |

Note: Detailed experimental data on properties like melting point and boiling point for this specific compound are not extensively documented in publicly available literature. However, analogous compounds suggest it is a solid at room temperature.

Synthesis and Mechanistic Insights

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: General Chlorosulfonylation

Causality: This procedure is based on the well-established reaction of aromatic compounds with chlorosulfonic acid to introduce a sulfonyl chloride group. The reaction is typically performed at low temperatures to control its exothermic nature and prevent side reactions.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place the starting material, 1-bromo-3-chloro-5-methylbenzene.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

-

Reagent Addition: Slowly add chlorosulfonic acid dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature within the desired range.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Self-Validation: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Key Reactions and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. This property is extensively utilized in the synthesis of sulfonamides and sulfonate esters, which are important pharmacophores in many therapeutic agents.[7]

1. Synthesis of Sulfonamides:

This compound reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. The sulfonamide functional group is a cornerstone in the design of various drugs, including antibiotics and diuretics.

Reaction Workflow:

Caption: General scheme for the synthesis of sulfonamides.

2. Synthesis of Sulfonate Esters:

Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are often used as protecting groups for alcohols or as intermediates in further synthetic transformations.

3. Cross-Coupling Reactions:

The presence of a bromine atom on the phenyl ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of a wide range of substituents, further diversifying the molecular scaffold for drug discovery. Compounds containing a 4-bromo-2-chlorophenyl moiety have shown potential as antimicrobial and antimalarial agents.[8]

The strategic placement of chlorine and bromine atoms is significant in medicinal chemistry. Chlorine-containing compounds represent a substantial portion of FDA-approved drugs, highlighting their importance in pharmaceutical development.[9]

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous compound. Proper safety precautions are essential.

-

Hazards: Based on data for analogous sulfonyl chlorides, this compound is expected to be corrosive and a lachrymator.[10] It can cause severe skin burns and eye damage.[6][10][11] It may also cause respiratory irritation.[10][12]

-

Handling:

-

Storage:

-

First Aid:

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride group and two distinct halogen atoms provides a powerful tool for the construction of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is paramount for its effective and safe utilization in research and development.

References

-

This compound - High purity | EN - Georganics. [Link]

-

(2-Bromo-4-fluorophenyl)methanesulfonyl chloride - High purity | EN - Georganics. [Link]

-

This compound (C7H5BrCl2O2S) - PubChemLite. [Link]

-

(2-CHLOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. [Link]

-

methanesulfonyl chloride - Organic Syntheses Procedure. [Link]

-

The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - MDPI. [Link]

-

(PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - ResearchGate. [Link]

-

(PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. 1427379-23-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1427379-23-4 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. georganics.sk [georganics.sk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectral Analysis of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride: A Predictive Approach

Introduction: The Importance of Spectral Elucidation

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride.[1][2] The precise arrangement of its functional groups—a dibrominated aromatic ring, a methylene linker, and a reactive sulfonyl chloride moiety—is critical to its chemical behavior and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide will deconstruct the predicted spectral output from each of these techniques, explaining the causal relationships between molecular structure and spectral signals.

Molecular Structure and Predicted Spectroscopic Overview

A logical first step in any spectral analysis is to visualize the molecule and its distinct chemical environments.

Diagram: Molecular Structure of this compound

Caption: Key fragmentation steps for this compound in EI-MS.

Conclusion and Workflow Summary

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial analysis to final structure confirmation.

Diagram: Spectral Analysis Workflow

Caption: A streamlined workflow for spectroscopic structure elucidation.

By combining the predicted data from these core analytical techniques, a high degree of confidence in the structure of this compound can be achieved. This guide serves as a robust framework for interpreting the spectral data of this and similarly complex molecules.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

PubChemLite. (2025). This compound (C7H5BrCl2O2S). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available at: [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

-

Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Georganics. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Available at: [Link]

Sources

A Technical Guide to the Solubility of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is a key intermediate in medicinal chemistry, valued for its dual reactive sites which allow for sequential, site-selective modifications in complex molecule synthesis.[1][2] Understanding its solubility is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying chemical principles that govern its behavior in various organic solvents. The inherent reactivity of the sulfonyl chloride moiety necessitates careful handling and the use of anhydrous conditions to ensure data integrity and safety.[2][3]

Physicochemical Properties & Solubility Principles

The solubility of this compound is dictated by its molecular structure: a substituted aromatic ring and a highly polar, reactive methanesulfonyl chloride group.

-

Molecular Formula: C₇H₅BrCl₂O₂S[4]

-

Molecular Weight: 303.99 g/mol [4]

-

Key Structural Features:

-

Aromatic Ring: The benzene ring, substituted with a bromine and a chlorine atom, contributes significant nonpolar character (hydrophobicity).

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also a reactive electrophile, susceptible to hydrolysis by water or reaction with other nucleophiles.[5]

-

Predicted LogP: 4.25, indicating a preference for lipophilic/nonpolar environments.[4]

-

The guiding principle of "like dissolves like" is central to predicting solubility. Solvents with properties that can effectively solvate both the nonpolar aromatic portion and the polar sulfonyl chloride group will exhibit the highest dissolving capacity. However, the reactivity of the sulfonyl chloride group precludes the use of protic solvents like alcohols or water for anything other than reactive applications, as they will readily decompose the compound.[5]

Quantitative Solubility Profile

While extensive, publicly available quantitative data for this specific compound is limited, the following table presents expected solubility behavior at ambient temperature (approx. 25°C) based on the principles of physical organic chemistry and data for analogous sulfonyl chlorides.[6] These values should be considered estimates, and experimental verification is essential.

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Expected Solubility | Rationale for Interaction |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | Excellent balance of polarity to solvate the -SO₂Cl group and nonpolar character to dissolve the aromatic ring. It is non-nucleophilic and ideal for reactions. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | High | The ether oxygen can interact favorably with the sulfonyl group, and its hydrocarbon backbone solvates the aromatic ring. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate | High polarity strongly solvates the sulfonyl chloride, but it is less effective at solvating the nonpolar aromatic ring, potentially limiting overall solubility compared to DCM or THF. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Moderate-High | Highly polar, but potential for slow reaction over time at elevated temperatures. Use with caution. |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | Moderate-High | Offers a good balance of polarity and non-polar characteristics, making it a common solvent for synthesis and chromatography involving such compounds. |

| Aromatic | Toluene | 2.4 | Moderate | Primarily nonpolar, effectively solvating the bromo-chlorophenyl ring through π-π stacking. The low polarity provides limited solvation for the highly polar -SO₂Cl group. |

| Hydrocarbon | Hexanes/Heptane | 1.9 | Low | Strongly nonpolar. While they can interact with the aromatic ring, they are very poor solvents for the polar sulfonyl chloride group, leading to minimal solubility. Often used as an anti-solvent for crystallization. |

| Protic Solvents | Alcohols, Water | Variable | Reactive | These solvents are nucleophilic and will react with the sulfonyl chloride group to form sulfonate esters or sulfonic acids, respectively. They should not be used for solubility determination.[3][5] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a reliable "excess solid" method for accurately determining the solubility of the title compound.[7] The core principle is to create a saturated solution, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant.[8]

Materials & Equipment

-

This compound (solid)

-

Anhydrous organic solvents (DCM, THF, EtOAc, Toluene, Hexane, etc.)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm, PTFE) and syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess of this compound to a pre-weighed glass vial. An amount that ensures a visible solid residue remains at equilibrium is crucial.

-

Causality: Starting with excess solid is the definition of the method and guarantees that the solution will reach its saturation point.[7]

-

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial. Seal the vial tightly.

-

Causality: A precise volume is critical for the final concentration calculation. Anhydrous solvent prevents hydrolysis of the sulfonyl chloride, which would alter the molecule and invalidate the results.[2]

-

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Causality: This step minimizes the amount of suspended solid that needs to be removed by filtration, preventing filter clogging and potential inaccuracies.

-

-

Sample Collection & Filtration: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality: Filtration is a critical step to separate the dissolved solute from the undissolved solid residue.[8] A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

-

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Causality: Direct injection of a saturated solution would overload the HPLC column and detector. A precise dilution is necessary for accurate quantification.

-

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared with known concentrations of this compound.

-

Causality: HPLC with UV detection is a standard, highly sensitive, and reproducible analytical method for quantifying organic compounds in solution.[10]

-

-

Calculation: Calculate the original solubility using the formula:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Workflow Visualization

Caption: Isothermal equilibrium solubility determination workflow.

Safety & Handling Considerations

As a sulfonyl chloride, this compound presents specific hazards that require strict safety protocols.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3]

-

Reactivity with Water: The compound reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][11] All operations should be conducted in a certified chemical fume hood using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) where possible.[2]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

Conclusion

This compound exhibits solubility characteristics typical of a moderately large, bifunctional molecule. It is highly soluble in common aprotic solvents like dichloromethane and THF, moderately soluble in esters and aromatic hydrocarbons, and poorly soluble in nonpolar alkanes. Protic solvents are incompatible due to reactivity. Accurate solubility determination requires a rigorous experimental approach, such as the isothermal equilibrium method detailed herein, with strict adherence to anhydrous conditions and safety protocols. This foundational data is indispensable for chemists aiming to leverage this versatile intermediate in synthetic and drug development applications.

References

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- ChemicalBook. (2023). SULFONYL CHLORIDE, POLYMER-BOUND Chemical Safety Data Sheet MSDS / SDS.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.

- SlideShare. (2016). solubility experimental methods.pptx.

- Shaanxi Dideu Medichem Co., Ltd. (n.d.). This compound Physicochemical Properties.

- Cole-Parmer. (2009). Material Safety Data Sheet - Sulfuryl chloride.

- S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride Material Safety Data Sheet.

- Kramer, S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). Methanesulfonyl chloride.

- Georganics. (n.d.). This compound - High purity.

- PubChemLite. (n.d.). This compound (C7H5BrCl2O2S).

- Benchchem. (n.d.). Technical Support Center: Reactions with (2-bromophenyl)methanesulfonyl chloride.

- PubChem. (n.d.). 2-Bromo-4-chlorophenol.

- Thieme E-Journals. (2019). Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI).

- BLD Pharm. (n.d.). This compound.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Patsnap. (2020). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.

- National Institutes of Health (NIH). (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Arctom. (n.d.). (2-bromo-4-fluorophenyl)methanesulfonyl chloride.

- Manchester Organics. (n.d.). (2-Bromo-4-fluorophenyl)methanesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-methylbenzenesulfonyl chloride 97%.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - 陕西缔都医药化工有限公司 [m.chemicalbook.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

starting materials for (2-Bromo-4-chlorophenyl)methanesulfonyl chloride synthesis

An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride: Strategic Selection of Starting Materials and Synthetic Pathways

Executive Summary

This compound is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a halogenated aromatic ring, makes it a versatile building block. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the logical selection of starting materials and the rationale behind key experimental choices. We present detailed, field-proven protocols for a multi-step synthesis beginning with the foundational precursor, 2-bromo-4-chlorotoluene, and proceeding through benzylic halogenation, thiolation, and final oxidative chlorination. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and safety.

The Cornerstone Starting Material: 2-Bromo-4-chlorotoluene

The most logical and efficient synthesis of this compound begins with a precursor that already possesses the correct substitution pattern on the aromatic ring. 2-Bromo-4-chlorotoluene is the ideal starting material due to its commercial availability and structural similarity to the target molecule.[1] Its synthesis is a well-established process, typically achieved via the Sandmeyer reaction, which provides a reliable method for introducing the bromine atom onto a pre-existing chloro-substituted toluene derivative.

Synthesis Protocol: The Sandmeyer Reaction for 2-Bromo-4-chlorotoluene

This protocol describes the synthesis starting from 4-chloro-2-methylaniline. The core of this process is the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[2][3]

Materials:

-

4-Chloro-2-methylaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Diazotization:

-

In a reaction vessel equipped with a mechanical stirrer and cooled to -5 to 0 °C using an ice-salt bath, slowly add 4-chloro-2-methylaniline to a stirred solution of 48% hydrobromic acid.

-

Maintain the temperature below 5 °C while adding a pre-cooled aqueous solution of sodium nitrite dropwise. The formation of the diazonium salt is indicated by a slight color change.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-70 °C for 1-2 hours until the gas evolution ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as MTBE (3x volumes).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-bromo-4-chlorotoluene as a colorless oil.[2]

-

Diagram of the Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of 2-bromo-4-chlorotoluene.

The Core Synthetic Pathway: From Toluene to Sulfonyl Chloride

With the cornerstone starting material in hand, the synthesis proceeds through a logical three-step sequence to construct the methanesulfonyl chloride functional group.

Diagram of the Overall Synthetic Pathway

Caption: The primary synthetic route from the starting material to the final product.

Step A: Benzylic Halogenation

Objective: To selectively halogenate the methyl group of 2-bromo-4-chlorotoluene to form (2-bromo-4-chlorophenyl)methyl chloride (benzyl chloride derivative).

Causality: A free-radical pathway is essential for this transformation. The reaction is initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN), which generates chlorine radicals from a source like N-chlorosuccinimide (NCS) or sulfuryl chloride.[4] These radicals preferentially abstract a hydrogen from the benzylic position due to the resonance stabilization of the resulting benzyl radical. This approach avoids electrophilic aromatic substitution (ring chlorination), which would be favored in the presence of Lewis acid catalysts.[4]

Protocol:

-

Charge a reaction vessel with 2-bromo-4-chlorotoluene and an inert solvent (e.g., carbon tetrachloride or benzene).

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 80 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude (2-bromo-4-chlorophenyl)methyl chloride.

Step B: Introduction of the Sulfur Moiety (Thiolation)

Objective: To convert the benzyl chloride into (2-bromo-4-chlorophenyl)methanethiol.

Causality: This step involves a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by a sulfur nucleophile. Using thiourea is a common and effective method. Thiourea first attacks the benzyl chloride to form a stable isothiouronium salt. This salt is then easily hydrolyzed under basic conditions to liberate the desired thiol. This two-step approach avoids the direct use of highly toxic and volatile reagents like hydrogen sulfide.

Protocol:

-

Dissolve the crude (2-bromo-4-chlorophenyl)methyl chloride in ethanol in a round-bottom flask.

-

Add thiourea (1.2 equivalents) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt precipitate.

-

Cool the mixture and add an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture again to reflux for 2-3 hours to hydrolyze the salt.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the thiol product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude (2-bromo-4-chlorophenyl)methanethiol.

Step C: Oxidative Chlorination to the Final Product

Objective: To oxidize the methanethiol to the final this compound.

Causality: This is a critical oxidative process where the sulfur atom is converted from a -2 oxidation state (in the thiol) to a +6 oxidation state (in the sulfonyl chloride). A common and effective method involves using an excess of a chlorinating agent in an aqueous medium. For instance, bubbling chlorine gas through an aqueous solution of the thiol or using reagents like N-chlorosuccinimide (NCS) with water can achieve this transformation.[5] The reaction proceeds through several intermediates, including sulfenyl chloride and sulfinyl chloride, before reaching the final sulfonyl chloride.

Protocol:

-

Suspend the crude (2-bromo-4-chlorophenyl)methanethiol in a mixture of acetic acid and water in a reaction vessel cooled in an ice bath.

-

Slowly bubble chlorine gas into the stirred suspension while maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting thiol is completely consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary

For clarity and comparative purposes, the key reagents and typical reaction conditions are summarized below.

Table 1: Key Reagents and Their Roles

| Compound | CAS Number | Molecular Formula | Role |

| 4-Chloro-2-methylaniline | 95-74-9 | C₇H₈ClN | Precursor for Sandmeyer |

| 2-Bromo-4-chlorotoluene | 27139-97-5 | C₇H₆BrCl | Cornerstone Starting Material |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | Radical Chlorinating Agent |

| Thiourea | 62-56-6 | CH₄N₂S | Sulfur Source for Thiolation |

| Chlorine | 7782-50-5 | Cl₂ | Oxidizing/Chlorinating Agent |

Table 2: Summary of Typical Reaction Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Duration |

| Benzylic Halogenation | NCS, AIBN | Carbon Tetrachloride | Reflux (~80 °C) | 4-6 hours |

| Thiolation | Thiourea, NaOH | Ethanol | Reflux (~78 °C) | 5-7 hours |

| Oxidative Chlorination | Chlorine Gas | Acetic Acid/Water | 0-10 °C | 2-4 hours |

Safety and Handling

-

Halogenating Agents: N-chlorosuccinimide and chlorine gas are corrosive and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thiols: Many thiols, including the intermediate in this synthesis, are malodorous. All manipulations should be performed in a fume hood.

-

Acids and Bases: Hydrobromic acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

Solvents: Organic solvents used are flammable. Ensure all heating is done using appropriate heating mantles and that no ignition sources are present.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromotoluene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Wu, J., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2748. Retrieved from [Link]

-

Li, G., et al. (2024). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

potential hazards and safety precautions for (2-Bromo-4-chlorophenyl)methanesulfonyl chloride

An In-depth Technical Guide: Navigating the Chemistry of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride: A Guide to Hazards and Safe Handling

Introduction

This compound is a bespoke reagent, primarily utilized in advanced organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] As a sulfonyl chloride, its utility is defined by the highly reactive sulfonyl chloride moiety (-SO₂Cl), which serves as an excellent electrophile for introducing the (2-bromo-4-chlorophenyl)methylsulfonyl group into various molecules, most commonly through reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2][3] The presence of bromo- and chloro-substituents on the aromatic ring provides additional vectors for molecular diversification, for instance, through cross-coupling reactions.[3]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. Sulfonyl chlorides as a class are notoriously corrosive, toxic, and highly reactive towards moisture.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with this compound, ensuring its safe and effective use in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified as a corrosive and toxic substance.

GHS Classification:

Based on the known reactivity of sulfonyl chlorides, the following hazards are also highly pertinent:

-

Acute Toxicity: The compound is expected to be toxic if swallowed, in contact with skin, or inhaled.[6] Overexposure can result in severe irritation and damage to the respiratory tract.[7][8]

-

Reactivity: It reacts vigorously, and sometimes violently, with water and other nucleophilic substances (e.g., alcohols, amines, strong bases).[9] This reaction, a hydrolysis of the sulfonyl chloride group, is exothermic and liberates corrosive and toxic gases, namely hydrogen chloride (HCl) and sulfur oxides.[8][10]

Data Presentation: Physicochemical and Safety Profile

| Property | Value / Information | Source |

| Chemical Name | This compound | [5][11] |

| CAS Number | 1427379-23-4 | [5] |

| Molecular Formula | C₇H₅BrCl₂O₂S | [5][11] |

| Molecular Weight | 303.99 g/mol | [5] |

| Appearance | Assumed to be a solid (based on UN classification) | [5] |

| Primary Hazards | Corrosive, Water-Reactive, Toxic | [2][4][5] |

| GHS Hazard Code | H314 | [5] |

| UN Number | 3261 | [5] |

| Transport Class | 8 (Corrosive Solid) | [5][12] |

| Incompatibilities | Water, moisture, strong bases, alcohols, amines, strong oxidizing agents | [9][13][14] |

Core Safety Principles and Engineering Controls

Safe handling is predicated on a hierarchy of controls designed to minimize exposure. Personal Protective Equipment (PPE) is the last line of defense, not the first.[15]

-

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control exposure to vapors and potential reaction fumes.[13][16] The fume hood provides primary containment and protects the researcher from inhalation hazards.

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[10][17] Their locations should be clearly marked and unobstructed.

-

Work Practice Controls: Never work alone when handling highly hazardous materials. Always inform colleagues of the nature of your work. Minimize the quantity of the reagent used to what is necessary for the experiment.

Caption: Hierarchy of controls for mitigating chemical hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this reagent.[9]

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a full-face shield are mandatory to protect against splashes and corrosive fumes.[13][15] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[13][18] Inspect gloves for any signs of degradation before use and remove them properly to avoid skin contact.

-

Protective Clothing: A chemical-resistant lab coat or apron must be worn.[13] For operations with a higher risk of spillage, impervious clothing or a chemical-resistant suit should be considered.[19]

-

-

Respiratory Protection: While a fume hood is the primary control, a suitable respirator (e.g., a full-face respirator with an acid gas cartridge) may be required for emergency situations like large spills.[9][15] All respirator use must comply with a formal respiratory protection program, including fit-testing.[15]

Standard Operating Procedure for Safe Handling

The causality behind this protocol is to prevent inadvertent contact with the reagent and atmospheric moisture.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure all required equipment, including quenching solutions and waste containers, are within arm's reach inside the hood.

-

Don PPE: Put on all required PPE as described in Section 3.

-

Inert Atmosphere: If the reaction is moisture-sensitive, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing: Weigh the required amount of this compound in a tared, sealed container within the fume hood. Avoid weighing in the open laboratory.

-

Addition: Add the reagent to the reaction solvent or mixture in a controlled manner. If the reagent is a solid, add it portion-wise to manage any initial exotherm.

-

Post-Handling: Tightly seal the reagent container immediately after use.[9] Decontaminate any spatulas or surfaces that may have come into contact with the chemical using a suitable dry solvent (e.g., toluene) followed by a careful quench of the cleaning materials.

-

Doff PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and arms thoroughly with soap and water.[10]

Caption: Workflow for the safe handling of the reagent.

Chemical Reactivity and Incompatibilities

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. Understanding its reactivity is key to preventing dangerous situations.

-

Reaction with Water/Moisture: This is the most significant incompatibility. The reaction is exothermic and produces corrosive hydrogen chloride gas and sulfuric acid derivatives, which can rapidly pressurize a closed container.[4] Never add water directly to the reagent. [10]

-

Reaction with Bases: Reacts violently with strong bases (e.g., hydroxides, alkoxides) and amines.[9]

-

Reaction with Alcohols: Reacts exothermically with alcohols to form sulfonate esters and HCl gas.

-

Reaction with Oxidizing Agents: Can react vigorously with strong oxidizing agents.[14]

Table of Incompatible Materials

| Incompatible Material | Nature of Hazard | Rationale / Causality |

| Water, Steam, Moisture | Violent reaction, release of toxic/corrosive gas (HCl) | Hydrolysis of the highly electrophilic sulfonyl chloride group.[20] |

| Strong Bases (e.g., NaOH, amines) | Violent exothermic reaction | Acid-base reaction and nucleophilic attack on the sulfur center.[9] |

| Alcohols | Exothermic reaction, release of HCl gas | Nucleophilic substitution to form sulfonate esters. |

| Strong Oxidizing Agents | Risk of fire or explosion | The sulfur atom can be oxidized, leading to a highly energetic reaction.[14] |

| Dimethyl Sulfoxide (DMSO) | Potential for explosive reaction | Documented explosive reactions between sulfonyl chlorides and DMSO.[20] |

Emergency Procedures: Preparedness and Response

Immediate and correct action is critical in the event of an exposure or spill.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

-

Spills:

-

Evacuate all non-essential personnel from the area.[10]

-

Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

-

Contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[9][10] Do not use combustible materials like sawdust. [16]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

-

Neutralize the spill area with a weak base like sodium carbonate (soda ash) or lime, followed by a final decontamination.[10]

-

Caption: Emergency response workflow for a chemical spill.

Waste Management and Decontamination

All waste containing this compound must be treated as hazardous waste.[16][21]

Experimental Protocol: Quenching Excess Reagent

This protocol is designed to safely neutralize the reactive sulfonyl chloride. The key principle is the slow, controlled addition of the electrophile to a cooled solution of a weak base to manage the exothermic reaction and safely neutralize the HCl byproduct.

-

Prepare Quenching Solution: In a separate flask appropriately sized for the scale of the reaction, prepare a stirred solution of 5-10% aqueous sodium bicarbonate. Place this flask in an ice bath to keep it cool.

-

Slow Addition: Under vigorous stirring, slowly add the reaction mixture containing the excess sulfonyl chloride dropwise to the cold bicarbonate solution. Crucially, always add the acid chloride to the base, never the other way around. Adding the base to the sulfonyl chloride can create localized "hot spots" and a violent, uncontrolled reaction.

-

Monitor Gas Evolution: Vigorous gas (CO₂) evolution will occur as the HCl byproduct is neutralized. The addition rate should be controlled to prevent excessive foaming and overflow.

-

Ensure Neutralization: After the addition is complete, continue stirring for 30-60 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Final Disposal: The neutralized aqueous mixture can then proceed to a standard aqueous workup. All solid waste (e.g., absorbent material from spills) must be placed in a sealed, labeled container for disposal via an approved hazardous waste facility.[21]

Conclusion

This compound is a potent reagent whose synthetic utility is matched by its significant hazards. Its corrosive and water-reactive nature demands a disciplined and informed approach to handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering safeguards, mandating comprehensive PPE, and following established protocols for handling and waste neutralization, researchers can effectively mitigate the risks. A culture of safety, grounded in a deep understanding of chemical reactivity, is paramount to harnessing the power of such reagents for scientific advancement without compromising personal or environmental well-being.

References

-

SDFine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrCl2O2S). Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Methanesulfonyl Chloride. Retrieved from [Link]

-

Georganics. (2011). Safety Data Sheet: (2-Chlorophenyl)methanesulfonyl chloride. Retrieved from [Link]

-

Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1427379-23-4|this compound|BLD Pharm [bldpharm.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. actylislab.com [actylislab.com]

- 8. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. nbinno.com [nbinno.com]

- 10. nj.gov [nj.gov]

- 11. PubChemLite - this compound (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pppmag.com [pppmag.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nj.gov [nj.gov]

- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 19. echemi.com [echemi.com]

- 20. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. aksci.com [aksci.com]

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing (2-Bromo-4-chlorophenyl)methanesulfonyl chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides employing (2-Bromo-4-chlorophenyl)methanesulfonyl chloride as a key building block. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The unique substitution pattern of the starting sulfonyl chloride offers a scaffold for generating new chemical entities with potential therapeutic applications. This document outlines the underlying chemical principles, step-by-step synthetic procedures, safety precautions, and characterization of the resulting novel sulfonamide compounds.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a privileged motif in drug discovery, present in a multitude of FDA-approved drugs.[4][5] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfa drug, this scaffold has been integral to the development of therapeutics for a wide range of diseases, including bacterial infections, cancer, inflammation, and viral infections.[2][3][4][6] The enduring appeal of sulfonamides lies in their ability to act as bioisosteres for amides and carboxylic acids, their capacity to form crucial hydrogen bonds with biological targets, and their favorable physicochemical properties, such as increased water solubility and metabolic stability compared to amides.[7][8]

The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[9][10] This robust and versatile reaction allows for the systematic exploration of chemical space by varying the amine component. The specific reagent highlighted in this guide, this compound, provides a unique starting point for generating novel sulfonamide libraries. The presence of bromo and chloro substituents on the phenyl ring allows for further functionalization through cross-coupling reactions, offering a gateway to a diverse array of complex molecules.

Core Synthesis Strategy: Nucleophilic Substitution at the Sulfonyl Group

The fundamental reaction underpinning the synthesis of sulfonamides from this compound is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction typically proceeds readily and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Georganics | Store in a cool, dry place. |

| Primary or Secondary Amine | ≥98% | Various | Ensure dryness of the amine. |

| Dichloromethane (DCM) | Anhydrous | Various | Use a freshly opened bottle or dried over molecular sieves. |

| Triethylamine (TEA) or Pyridine | Reagent | Various | Use freshly distilled base. |

| Hydrochloric Acid (HCl) | 1 M aq. | Various | For workup. |

| Saturated Sodium Bicarbonate Solution | aq. | Various | For workup. |

| Brine | Saturated aq. | Various | For workup. |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Reagent | Various | For drying organic layers. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Safety Precautions

Sulfonyl chlorides are corrosive and react with moisture, including atmospheric moisture, to produce corrosive hydrochloric acid. [11] Always handle this compound and other sulfonyl chlorides in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11][13][14] In case of skin contact, immediately flush with copious amounts of water.[12]

Experimental Protocol: General Procedure for the Synthesis of Novel Sulfonamides

This protocol provides a general method for the reaction of this compound with a representative primary amine. The reaction conditions may require optimization for different amines.

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

Causality: Performing the reaction under an inert atmosphere and with anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride. Cooling the reaction mixture helps to control the exothermicity of the reaction, especially during the addition of the sulfonyl chloride and the base.

Step 2: Addition of Reagents

-

Slowly add triethylamine (TEA) or pyridine (1.2 eq.) to the stirred amine solution.

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture over 10-15 minutes.

Causality: The base (TEA or pyridine) acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[10] Dropwise addition of the sulfonyl chloride prevents a rapid temperature increase and minimizes potential side reactions.

Step 3: Reaction Progression and Monitoring

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Causality: Reaction times can vary significantly depending on the nucleophilicity of the amine. Less nucleophilic amines may require longer reaction times or gentle heating to proceed to completion.

Step 4: Workup and Purification

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq.), saturated sodium bicarbonate solution (aq.), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired novel sulfonamide.

Causality: The aqueous washes are essential to remove the base, any unreacted amine hydrochloride salt, and other water-soluble impurities. The choice of purification method will depend on the physical properties of the synthesized sulfonamide. Crystalline solids are often amenable to recrystallization, which can be a highly effective purification technique.[10]

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of novel sulfonamides.

Characterization of Novel Sulfonamides

The identity and purity of the newly synthesized sulfonamides should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a new N-H proton signal (for primary amine reactants), and characteristic shifts for the protons on the aromatic ring and the methylene bridge of the (2-Bromo-4-chlorophenyl)methyl group. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the characteristic aromatic carbons and the methylene carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the novel sulfonamide.[15] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretches (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if applicable, around 3300 cm⁻¹). |

| Melting Point | A sharp melting point for crystalline solids, indicative of high purity.[10] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |